Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester
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Overview
Description
AI 3-26613 is a biochemical.
Scientific Research Applications
Synthesis and Bioactivity
- Phosphorodithioic acid derivatives have been synthesized for bioactivity studies. One such derivative, synthesized from N-substituted maleamic esters, showed toxicity against Musca domestica and Triatoma infestans, the vector of Chagas' disease. The structural chemical modification in these compounds reversed the resistance obtained for malathion, a common insecticide (De Licastro et al., 1993).
Analytical Chemistry Applications
- In analytical chemistry, dimethoate (a derivative of phosphorodithioic acid) has been enriched and quantified in estuarine conditions using solid-phase extraction and high-resolution gas-chromatography. This method proved effective for environmental monitoring of organophosphorus pesticides in aquatic environments (Karamfilov et al., 1996).
Chemical Synthesis and Reactions
- Phosphorodithioic acid derivatives have been involved in various chemical synthesis and reaction studies. For instance, the reaction of methyl amine with certain derivatives in methanol has been explored, revealing complex reaction pathways and the formation of multiple compounds (Abdulmalic et al., 2013).
Mass Spectrometry Studies
- The mass spectra of dimethyl and diethyl esters of phosphorodithioic acid have been obtained to understand their decomposition paths. These studies are crucial for understanding the behavior of these compounds under various conditions (Pritchard, 1970).
Pharmacological Research
- In pharmacological research, derivatives of phosphorodithioic acid have been synthesized for potential therapeutic applications. For example, a cerebral vasodilator compound was analyzed in plasma using electron capture gas chromatography, demonstrating the versatility of these compounds in medicinal chemistry (Higuchi et al., 1975).
Environmental Toxicology
- Some phosphorodithioic acid derivatives have been studied for their environmental toxicology. For instance, the morphological alterations of rat lung bronchiolar epithelium induced by trialkyl phosphorothioates, derivatives of phosphorodithioic acid, have been documented (Gandy et al., 1984).
Properties
CAS No. |
757-87-9 |
---|---|
Molecular Formula |
C8H18NO3PS3 |
Molecular Weight |
303.39 |
IUPAC Name |
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester |
InChI |
InChI=1S/C8H18NO3PS3/c1-7(8(10)9-2)15-5-6-16-13(14,11-3)12-4/h7H,5-6H2,1-4H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
XXDGKRODGDWHHR-ZETCQYMHSA-N |
SMILES |
S=P(OC)(SCCS[C@@H](C)C(NC)=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-26613; AI-3-26613; AI3-26613 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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